2-Propynal CAS number 624-67-9
2-Propynal CAS number 624-67-9
An In-depth Technical Guide to 2-Propynal (CAS 624-67-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propynal, also known as propiolaldehyde or propargylaldehyde, is the simplest organic compound containing both an alkyne and an aldehyde functional group.[1] Its unique bifunctional nature makes it a highly reactive and versatile building block in organic synthesis. With the chemical formula C₃H₂O and a molecular weight of approximately 54.05 g/mol , this colorless liquid is a valuable intermediate in the production of pharmaceuticals and agrochemicals, and a tool for studying reaction mechanisms involving alkynes and aldehydes.[1]
This document provides a comprehensive technical overview of 2-Propynal, including its chemical and physical properties, detailed experimental protocols for its synthesis, a summary of its chemical reactivity, its applications, and critical safety information.
Chemical and Physical Properties
2-Propynal is a volatile and reactive compound.[2] Its key properties are summarized in the tables below. Due to its tendency to undergo exothermic polymerization, it can be explosive under certain conditions and is often stabilized with hydroquinone.[1][3]
Table 1: General and Physical Properties of 2-Propynal
| Property | Value | Source |
| CAS Number | 624-67-9 | [4][5][6] |
| Molecular Formula | C₃H₂O | [1][3][6] |
| Molecular Weight | 54.05 g/mol | [1][6] |
| Appearance | Colorless to Orange Liquid/Oil | [1][2][3] |
| Density | 0.913 g/cm³ | [5] |
| Boiling Point | 54-60°C at 760 mmHg | [5][7] |
| Melting Point | -121 to -122 °C | [5] |
| Flash Point | 4.8°C | [5] |
| Vapor Pressure | 196 mmHg at 25°C | [5] |
| Refractive Index (n_D^25) | ~1.4050 | [7] |
| Solubility | Soluble in organic solvents like Chloroform, Ethyl Acetate, Methanol (Slightly) | [2][3] |
Table 2: Calculated Chemical Properties and Descriptors
| Property | Value | Source |
| XLogP3 | 0.2 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Exact Mass | 54.010564683 | [5] |
| Heavy Atom Count | 4 | [5] |
| Complexity | 54.9 | [5] |
| LogP | -0.18150 | [5] |
| Enthalpy of Formation (ΔfH°gas) | 101.07 kJ/mol | [4] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 97.93 kJ/mol | [4] |
Synthesis of 2-Propynal
The most common and straightforward method for synthesizing 2-Propynal is the oxidation of propargyl alcohol (2-propyn-1-ol).[2][8] Various oxidizing agents can be employed, with chromium-based reagents being well-documented.
Experimental Protocol 1: Oxidation with Chromium Trioxide in Sulfuric Acid
This procedure is adapted from a well-established method described in Organic Syntheses.[7]
Materials and Equipment:
-
3-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Graduated dropping funnel
-
Nitrogen inlet (capillary tube)
-
Vacuum exit tube connected to a manometer and three cold traps in series
-
Propargyl alcohol (2.0 moles, 112.1 g)
-
Sulfuric acid (270 ml total)
-
Chromium trioxide (2.1 moles, 210 g)
-
Water (600 ml total)
-
Anhydrous magnesium sulfate
-
Ice-salt bath and Dry Ice/acetone for traps
-
Distillation apparatus with a 16-in. packed column (platinum gauze)
Procedure:
-
Setup: Equip the 3-L flask with the stirrer, thermometer, dropping funnel, and nitrogen inlet. Connect the outlet to the series of traps.
-
Initial Charge: In the flask, combine 360 ml of 33% (by volume) propargyl alcohol with a cooled solution of 135 ml of sulfuric acid in 200 ml of water.
-
Cooling: Cool the flask in an ice-salt mixture. Cool the first trap to -15°C and the subsequent two traps to -78°C using Dry Ice/acetone.[7]
-
Reaction Conditions: Reduce the system pressure to 40–60 mm Hg and begin vigorous stirring while bubbling nitrogen through the mixture.
-
Oxidant Preparation: Prepare the oxidizing solution by dissolving 210 g of chromium trioxide in 400 ml of water and 135 ml of sulfuric acid.
-
Addition: Add the chromium trioxide solution dropwise over approximately 3 hours, maintaining the internal reaction temperature between 2–10°C.[7]
-
Reaction Completion & Isolation: After the addition is complete, remove the ice bath and allow the flask to warm to room temperature. Gradually decrease the pressure to 14–20 mm Hg to distill the remaining aldehyde into the cold traps.
-
Work-up and Purification: Combine the condensates from all three traps and dry the collected liquid over anhydrous magnesium sulfate.
-
Final Distillation: Purify the dried product by distillation through the packed column. Collect the fraction boiling at 54–57°C. The expected yield is 35–41%.[7]
Caption: Workflow for the synthesis of 2-Propynal.
Chemical Reactivity
The dual functionality of 2-Propynal makes it a versatile reagent that exhibits reactivity characteristic of both aldehydes and terminal alkynes. It is a good Michael acceptor and a dienophile.[1]
Key Reactions:
-
Diels-Alder Reactions: It acts as a dienophile, participating in [4+2] cycloaddition reactions.[1]
-
Michael Addition: The electrophilic nature of the carbon-carbon triple bond allows it to act as a Michael acceptor in conjugate addition reactions.[1]
-
Nucleophilic Addition to Carbonyl: The aldehyde group readily undergoes nucleophilic attack. For instance, Grignard reagents add to the carbonyl carbon to form secondary alcohols after hydrolysis.[1]
-
Polymerization: 2-Propynal is known for its tendency to undergo vigorous, exothermic polymerization, particularly in the presence of bases like pyridine, which contributes to its explosive nature.[1][7]
-
Propargylation Reactions: While not a direct reaction of 2-Propynal, it is structurally related to propargyl derivatives used in propargylation reactions to form homopropargylic alcohols, which are crucial intermediates in natural product synthesis.[9][10][11]
Caption: Key chemical reactions involving 2-Propynal.
Applications in Research and Drug Development
The high reactivity and simple structure of 2-Propynal make it a valuable compound in several scientific areas.
-
Chemical Intermediate: It is a fundamental building block in organic synthesis for creating more complex molecules, including various pharmaceuticals and agrochemicals.[1][3]
-
Enzyme Inhibition: 2-Propynal is known to be an irreversible inhibitor of aldehyde dehydrogenases.[2][8] This property is of interest in studying metabolic pathways and designing enzyme-targeted drugs.
-
Metabolite Research: It has been investigated as a potential metabolite of pargyline, a monoamine oxidase inhibitor that has been used as an antihypertensive agent.[2][6][8] Understanding the formation and effects of such reactive metabolites is crucial in drug safety and toxicology studies.
-
Material Science: Its ability to polymerize suggests potential applications in the production of specialized polymers and copolymers.[1]
Safety and Handling
Caution! 2-Propynal is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.
-
Toxicity and Irritation: It is a lachrymator (induces tearing) and can cause hepatocyte toxicity in rats.[2][7][8]
-
Explosive Polymerization: The compound can polymerize or decompose with explosive force, especially in the presence of alkalies (e.g., pyridine) or when heated.[7] It is recommended to handle it in dilute solutions (e.g., <=10% in toluene) using non-glass containers to mitigate this risk.[2][8]
-
Storage: 2-Propynal should be stored in glass-stoppered bottles in a cold, dark place, such as a freezer or Dry Ice chest, to prevent degradation and polymerization.[7] It is often supplied stabilized with an inhibitor like hydroquinone.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves, must be worn at all times.
References
- 1. Buy 2-Propynal | 624-67-9 [smolecule.com]
- 2. 624-67-9 | CAS DataBase [m.chemicalbook.com]
- 3. CAS 624-67-9: Propynal | CymitQuimica [cymitquimica.com]
- 4. 2-Propynal (CAS 624-67-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Propynal|lookchem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. PROPYNAL | 624-67-9 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
